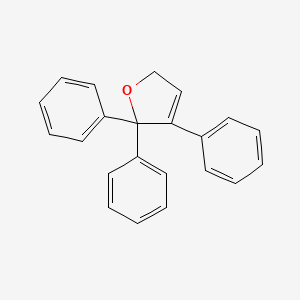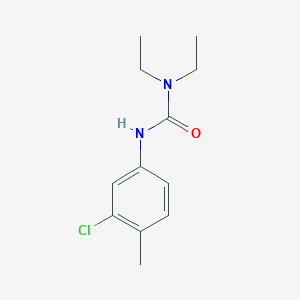![molecular formula C14H16ClN3O3 B3335968 4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride CAS No. 157797-94-9](/img/structure/B3335968.png)
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride
概要
説明
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolidinone ring, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride typically involves the reaction of 4-(2,5-dioxopyrrol-1-yl)benzaldehyde with butanehydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with hydrochloric acid to yield the final hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anticonvulsant drugs due to its ability to modulate calcium channels.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is crucial for its anticonvulsant properties, as it helps in stabilizing neuronal activity and preventing seizures.
類似化合物との比較
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds also interact with voltage-gated sodium channels and calcium channels.
4-(2,5-Dioxopyrrol-1-yl)phenyl acetate: Another compound with a similar pyrrolidinone ring structure.
Uniqueness
4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride is unique due to its specific hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3.ClH/c15-16-12(18)3-1-2-10-4-6-11(7-5-10)17-13(19)8-9-14(17)20;/h4-9H,1-3,15H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVITOMCISRQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)NN)N2C(=O)C=CC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)](/img/structure/B3335990.png)

![(3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B3335998.png)
